methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate
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Overview
Description
Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and ester functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate typically involves the reaction of 5-nitrobenzoic acid with dimethylamine and an appropriate esterification agent. The reaction conditions may include:
Reagents: 5-nitrobenzoic acid, dimethylamine, methanol, and a catalyst such as sulfuric acid.
Conditions: The reaction is usually carried out under reflux conditions with continuous stirring to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) for hydrolysis.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-(dimethylamino)vinyl)-5-aminobenzoate.
Reduction: 5-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the alkyl halide used.
Scientific Research Applications
Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 5-nitrobenzoate: Lacks the dimethylamino group, reducing its nucleophilic substitution potential.
Ethyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (E)-2-(2-(dimethylamino)vinyl)-5-nitrobenzoate is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O4 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)7-6-9-4-5-10(14(16)17)8-11(9)12(15)18-3/h4-8H,1-3H3/b7-6+ |
InChI Key |
HQHFAXQNQDZMFK-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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